molecular formula C14H15NO3 B1520649 2-(3-Acetyl-1H-indol-1-YL)butanoic acid CAS No. 869949-98-4

2-(3-Acetyl-1H-indol-1-YL)butanoic acid

Cat. No.: B1520649
CAS No.: 869949-98-4
M. Wt: 245.27 g/mol
InChI Key: WONGCYPXRDVLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Acetyl-1H-indol-1-yl)butanoic acid is a chemical compound with the molecular weight of 245.28 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO3/c1-3-12(14(17)18)15-8-11(9(2)16)10-6-4-5-7-13(10)15/h4-8,12H,3H2,1-2H3,(H,17,18) .

Scientific Research Applications

Odor Detection and Interactions

2-(3-Acetyl-1H-indol-1-yl)butanoic acid, as part of the carboxylic acids family, may be involved in odor detection and interactions. The detection of mixtures of carboxylic acids, such as acetic and butyric acid, by humans has been shown to vary with the similarity in carbon-chain length. These acids demonstrate different interactions when mixed with other compounds, suggesting the importance of carbon-chain length in odor detection and the potential for various applications in food chemistry and the study of human sensory perceptions (Miyazawa et al., 2009).

Dietary Supplementation and Colonic Health

Research on dietary supplementation with β-glucan enriched oat bran shows that the faecal concentration of carboxylic acids, including butyric acid, increases in healthy subjects. This increase indicates an enhanced concentration in the distal colon, potentially offering preventive benefits against colonic diseases. The study highlights the significant role of diet in influencing the colonic formation of carboxylic acids and their potential benefits for colonic health (Nilsson et al., 2008).

Biomonitoring and Occupational Health

The biomonitoring of 2-(2-alkoxyethoxy)ethanols and their metabolites, such as 2-(2-alkoxyethoxy)acetic acids, is crucial in occupational health. This research helps understand the relationship between exposure to certain solvents and the presence of their metabolites in human urine. The findings are essential for assessing occupational exposure and ensuring workplace safety (Laitinen & Pulkkinen, 2005).

Metabolic Studies and Disease Understanding

Research on 3-hydroxy-3-methylglutaryl-CoA lyase deficiency and its detection through a rapid radiochemical assay offers insights into the metabolic processes involved in certain diseases. This study is an example of how specific biochemical assays can contribute to understanding and diagnosing metabolic disorders (Gibson et al., 1990).

Mechanism of Action

Properties

IUPAC Name

2-(3-acetylindol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-12(14(17)18)15-8-11(9(2)16)10-6-4-5-7-13(10)15/h4-8,12H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONGCYPXRDVLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C2=CC=CC=C21)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660659
Record name 2-(3-Acetyl-1H-indol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869949-98-4
Record name 3-Acetyl-α-ethyl-1H-indole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869949-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Acetyl-1H-indol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Acetyl-1H-indol-1-YL)butanoic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Acetyl-1H-indol-1-YL)butanoic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Acetyl-1H-indol-1-YL)butanoic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Acetyl-1H-indol-1-YL)butanoic acid
Reactant of Route 5
2-(3-Acetyl-1H-indol-1-YL)butanoic acid
Reactant of Route 6
2-(3-Acetyl-1H-indol-1-YL)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.